![molecular formula C26H23N7O2 B2838194 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920205-74-9](/img/structure/B2838194.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C26H23N7O2 and its molecular weight is 465.517. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cells. These derivatives inhibit cell proliferation, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to explore their specific mechanisms of action and potential for targeted cancer therapy .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against bacteria and fungi. It has been tested against Staphylococcus aureus, Escherichia coli, and other pathogens. Its antibacterial potential makes it a valuable candidate for developing novel antibiotics .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazine derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory disorders .
Antioxidant Activity
The compound’s antioxidant effects contribute to cellular protection against oxidative stress. Antioxidants play a crucial role in preventing oxidative damage and maintaining overall health. Further investigations are needed to understand its precise antioxidant mechanisms .
Antiviral Potential
Triazolothiadiazines have been explored as potential antiviral agents. They may inhibit viral replication or entry into host cells. Researchers are investigating their efficacy against various viruses, including herpesviruses and influenza viruses .
Enzyme Inhibitors
The compound acts as an enzyme inhibitor in several contexts:
- Aromatase Inhibitors : Aromatase is involved in estrogen synthesis and is a target in breast cancer therapy .
Antitubercular Agents
Triazolothiadiazines have also been investigated for their potential as antitubercular drugs. Tuberculosis remains a global health challenge, and novel therapeutic agents are urgently needed. These compounds may offer new avenues for tuberculosis treatment .
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to reversibly bind to their targets and directly affect protein levels . This interaction can lead to changes such as inhibition of proliferation and cell cycle progression .
Biochemical Pathways
Similar compounds have been found to inhibit various biochemical pathways, leading to effects such as inhibition of the epithelial-mesenchymal transition (emt) progression .
Pharmacokinetics
Similar compounds have been found to have a degree of lipophilicity, allowing them to easily diffuse into cells .
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cell lines .
properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-20-9-5-8-19(16-20)33-25-23(29-30-33)24(27-17-28-25)31-12-14-32(15-13-31)26(34)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16-17H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUQDKNZFDWBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.